molecular formula C9H17NO4S2 B3829075 3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B3829075
M. Wt: 267.4 g/mol
InChI Key: KQYCDWKMXZTNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a piperidine ring and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves the reaction of piperidine-1-sulfonyl chloride with thiolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This can affect various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-1-sulfonyl chloride: A precursor in the synthesis of 3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE.

    Thiolane derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

This compound is unique due to its combination of a piperidine ring and a thiolane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-piperidin-1-ylsulfonylthiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S2/c11-15(12)7-4-9(8-15)16(13,14)10-5-2-1-3-6-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYCDWKMXZTNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 2
3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 3
3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 4
Reactant of Route 4
3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 5
Reactant of Route 5
3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 6
3-(PIPERIDINE-1-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.